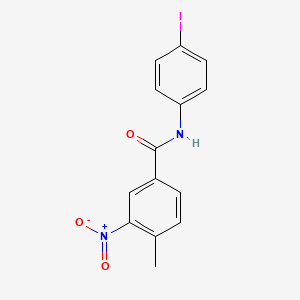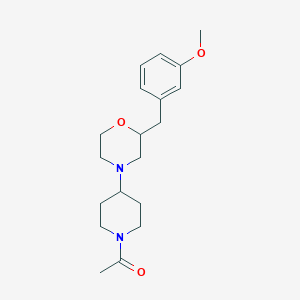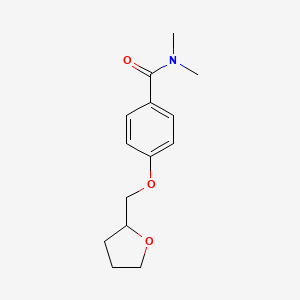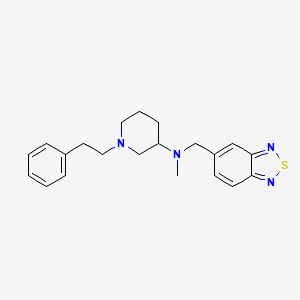
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide, also known as INAM, is a chemical compound that has been extensively studied for its potential use in scientific research. INAM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 355.18 g/mol. The chemical structure of INAM consists of a benzene ring with a nitro group, a methyl group, and an iodine atom attached to it.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide involves its ability to selectively bind to proteins containing cysteine residues. This binding results in the formation of a covalent bond between the cysteine residue and the nitro group of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide. This covalent bond results in a change in the fluorescence properties of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to be stable under physiological conditions and can be used in live cell imaging studies. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to selectively bind to proteins containing cysteine residues, which makes it a useful tool for studying protein-protein interactions.
Advantages and Limitations for Lab Experiments
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and can be used in live cell imaging studies. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has minimal toxicity and does not affect cell viability or proliferation. However, N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has some limitations, such as its selective binding to proteins containing cysteine residues, which limits its use in studying proteins that do not contain cysteine residues.
Future Directions
There are several future directions for the use of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide in scientific research. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can be used as a molecular probe for studying protein-protein interactions in various biological systems. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can also be used as a fluorescent probe for detecting reactive oxygen species in cells and tissues. Further research can be done to improve the specificity and sensitivity of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide for detecting cysteine residues in proteins. Additionally, N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can be used in combination with other molecular probes for studying complex biological systems.
Synthesis Methods
The synthesis of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide involves the reaction of 4-iodoaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.
Scientific Research Applications
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been used in various scientific research studies due to its potential as a fluorescent probe for imaging biological systems. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to selectively bind to proteins containing cysteine residues, which makes it a useful tool for studying protein-protein interactions. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has also been used as a molecular probe for detecting reactive oxygen species in cells and tissues.
properties
IUPAC Name |
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-12-6-4-11(15)5-7-12/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVIDZTZVXMWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6058772.png)
![ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
![(2E)-N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyridinyl)acrylamide](/img/structure/B6058810.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)

![S-[2-(1-piperidinyl)ethyl] ethanethioate hydrobromide](/img/structure/B6058831.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6058881.png)

![methyl N-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-L-valinate](/img/structure/B6058889.png)
![4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)